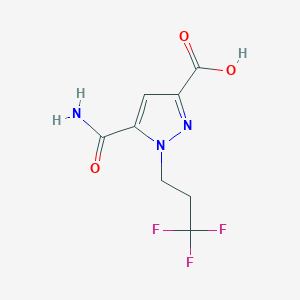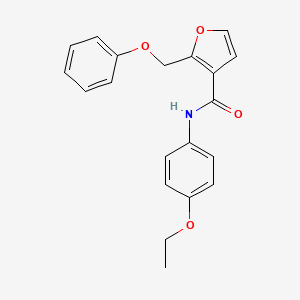
N-(4-ethoxyphenyl)-2-(phenoxymethyl)furan-3-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(4-ethoxyphenyl)-2-(phenoxymethyl)furan-3-carboxamide, also known as EPC or EPC-1, is a small molecule compound that has been extensively studied for its potential applications in scientific research. This compound has shown promising results in various fields, including cancer research, immunology, and neuroscience.
Mécanisme D'action
The mechanism of action of N-(4-ethoxyphenyl)-2-(phenoxymethyl)furan-3-carboxamide is not fully understood, but studies have suggested that it may act through multiple pathways. It has been shown to inhibit the activity of various enzymes and proteins involved in cancer cell proliferation and survival, including Akt, mTOR, and Bcl-2. N-(4-ethoxyphenyl)-2-(phenoxymethyl)furan-3-carboxamide has also been shown to modulate the activity of immune cells, including T cells and natural killer cells, and enhance their anti-tumor activity. In addition, N-(4-ethoxyphenyl)-2-(phenoxymethyl)furan-3-carboxamide has been shown to have antioxidant and anti-inflammatory effects, which may contribute to its neuroprotective effects.
Biochemical and Physiological Effects:
N-(4-ethoxyphenyl)-2-(phenoxymethyl)furan-3-carboxamide has been shown to have various biochemical and physiological effects. In cancer cells, N-(4-ethoxyphenyl)-2-(phenoxymethyl)furan-3-carboxamide has been shown to induce apoptosis, inhibit cell proliferation, and enhance the efficacy of chemotherapy drugs. In immune cells, N-(4-ethoxyphenyl)-2-(phenoxymethyl)furan-3-carboxamide has been shown to enhance the activity of T cells and natural killer cells, and modulate the immune response. In addition, N-(4-ethoxyphenyl)-2-(phenoxymethyl)furan-3-carboxamide has been shown to have neuroprotective effects, enhance cognitive function, and improve memory retention.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using N-(4-ethoxyphenyl)-2-(phenoxymethyl)furan-3-carboxamide in lab experiments is its low toxicity and high solubility, which makes it easy to handle and administer. N-(4-ethoxyphenyl)-2-(phenoxymethyl)furan-3-carboxamide is also relatively inexpensive and readily available. However, one of the limitations of using N-(4-ethoxyphenyl)-2-(phenoxymethyl)furan-3-carboxamide is its limited stability, which may require special storage conditions. In addition, the mechanism of action of N-(4-ethoxyphenyl)-2-(phenoxymethyl)furan-3-carboxamide is not fully understood, which may limit its potential applications in certain research areas.
Orientations Futures
There are many future directions for research on N-(4-ethoxyphenyl)-2-(phenoxymethyl)furan-3-carboxamide. One area of research is the development of N-(4-ethoxyphenyl)-2-(phenoxymethyl)furan-3-carboxamide derivatives with improved stability and efficacy. Another area of research is the investigation of the mechanism of action of N-(4-ethoxyphenyl)-2-(phenoxymethyl)furan-3-carboxamide, which may lead to the discovery of new therapeutic targets. In addition, further research is needed to explore the potential applications of N-(4-ethoxyphenyl)-2-(phenoxymethyl)furan-3-carboxamide in other fields, such as cardiovascular disease and metabolic disorders. Overall, N-(4-ethoxyphenyl)-2-(phenoxymethyl)furan-3-carboxamide has shown great potential as a therapeutic agent in various fields of research, and further studies are needed to fully understand its potential applications.
Méthodes De Synthèse
The synthesis of N-(4-ethoxyphenyl)-2-(phenoxymethyl)furan-3-carboxamide involves the reaction of 4-ethoxyaniline with 2-(chloromethyl)furan-3-carboxylic acid, followed by the reaction of the resulting intermediate with phenol in the presence of a base. This reaction leads to the formation of N-(4-ethoxyphenyl)-2-(phenoxymethyl)furan-3-carboxamide as a white crystalline solid with a melting point of 118-120°C. The purity of the compound can be confirmed by various analytical techniques, including NMR spectroscopy and HPLC.
Applications De Recherche Scientifique
N-(4-ethoxyphenyl)-2-(phenoxymethyl)furan-3-carboxamide has been extensively studied for its potential applications in scientific research. One of the most promising areas of research is its potential as a cancer therapeutic agent. Studies have shown that N-(4-ethoxyphenyl)-2-(phenoxymethyl)furan-3-carboxamide can induce apoptosis in cancer cells, inhibit tumor growth, and enhance the efficacy of chemotherapy drugs. N-(4-ethoxyphenyl)-2-(phenoxymethyl)furan-3-carboxamide has also been studied for its potential applications in immunology, where it has been shown to modulate the immune response and enhance the activity of immune cells. In addition, N-(4-ethoxyphenyl)-2-(phenoxymethyl)furan-3-carboxamide has been studied for its potential applications in neuroscience, where it has been shown to have neuroprotective effects and enhance cognitive function.
Propriétés
IUPAC Name |
N-(4-ethoxyphenyl)-2-(phenoxymethyl)furan-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19NO4/c1-2-23-17-10-8-15(9-11-17)21-20(22)18-12-13-24-19(18)14-25-16-6-4-3-5-7-16/h3-13H,2,14H2,1H3,(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BEEJBEOQRPLBAO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)NC(=O)C2=C(OC=C2)COC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-ethoxyphenyl)-2-(phenoxymethyl)furan-3-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

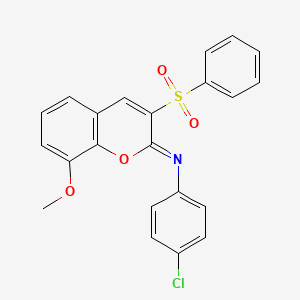
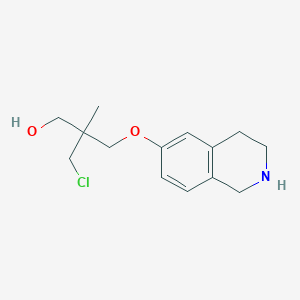
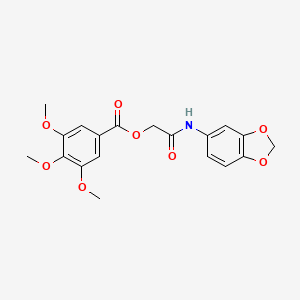

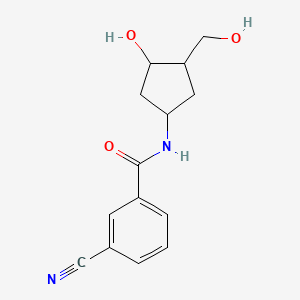

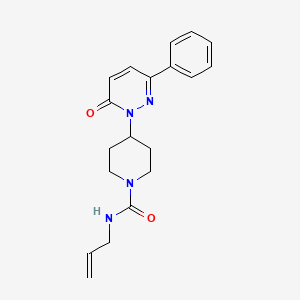
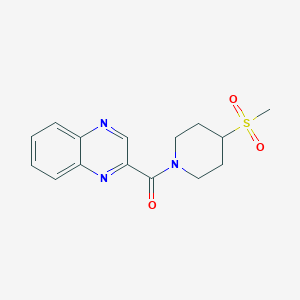
![2-[(2-Fluorophenyl)methylsulfanyl]-8-methylpyrido[1,2-a][1,3,5]triazin-4-one](/img/structure/B2605873.png)
![2-Chloro-N-(2-methylprop-2-enyl)-N-[(1-propan-2-ylpyrazol-4-yl)methyl]propanamide](/img/structure/B2605876.png)
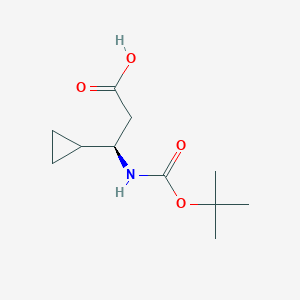
![Tert-butyl 4-[[(2-chloroacetyl)amino]methyl]-3,4-dihydro-1H-isoquinoline-2-carboxylate](/img/structure/B2605879.png)
![(4-(7,8,9,10-Tetrahydropyrazino[1,2-b]indazol-1-yl)piperazin-1-yl)(3-(trifluoromethoxy)phenyl)methanone](/img/structure/B2605883.png)
